![molecular formula C8H7BrF3NO B1373020 (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine CAS No. 1152088-62-4](/img/structure/B1373020.png)
(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine
Overview
Description
“(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound is closely related to “(5-Bromo-2-(trifluoromethoxy)phenyl)boronic acid”, which has a molecular weight of 284.83 .
Synthesis Analysis
The synthesis of “(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine” is not well-documented in the available literature .Scientific Research Applications
Serotonin/Noradrenaline Reuptake Inhibition
A study by Whitlock et al. (2008) explored a series of 1-(2-phenoxyphenyl)methanamines, which showed selective dual serotonin and noradrenaline reuptake pharmacology. This class of compounds, including variations similar to (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine, demonstrates potential in neurological research, particularly in understanding mechanisms of antidepressants (Whitlock, Blagg, & Fish, 2008).
Antioxidant Properties
Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, including bromine compounds, and analyzed their in vitro antioxidant activities. This research indicates the potential of bromophenols like (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine in developing antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Aryne Chemistry
Research by Schlosser and Castagnetti (2001) involving compounds like 1-bromo-2-(trifluoromethoxy)benzene, which is structurally related to (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine, highlights the use of aryne chemistry in synthesizing naphthalenes and naphthols. This area of study is significant for developing new chemical synthesis methods (Schlosser & Castagnetti, 2001).
Anticancer Activity
A study by Mbugua et al. (2020) on new palladium and platinum complexes based on Schiff bases from R-(phenyl)methanamine ligands, to which (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine is structurally related, revealed notable anticancer activity. This research demonstrates the potential of such compounds in developing new anticancer drugs (Mbugua, Sibuyi, Njenga, Odhiambo, Wandiga, Meyer, Lalancette, & Onani, 2020).
Antimicrobial and Anticancer Studies
Preethi et al. (2021) synthesized Schiff base rare earth metal complexes with 1-(furan-2-yl) methanamine and 5-bromo-2-hydroxybenzaldehyde, which are structurally related to (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine. These complexes exhibited antimicrobial and anticancer activities, indicating potential therapeutic applications (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[5-bromo-2-(trifluoromethoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQPNUQKZRXPOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676442 | |
Record name | 1-[5-Bromo-2-(trifluoromethoxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine | |
CAS RN |
1152088-62-4 | |
Record name | 1-[5-Bromo-2-(trifluoromethoxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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